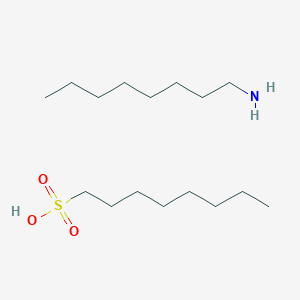

Octan-1-amine;octane-1-sulfonic acid

Description

Octan-1-amine (CAS: 111-86-4) is a primary aliphatic amine with an eight-carbon alkyl chain (C₈H₁₉N). It is widely used in materials science, particularly as a surface modifier in polypropylene nanocomposites to enhance hydrophobicity and interfacial adhesion .

Octane-1-sulfonic acid (C₈H₁₈O₃S) is a sulfonic acid derivative with an eight-carbon chain. Its sodium salt (CAS: 5324-84-5) is a key surfactant in industrial applications, such as nickel electroplating (as a brightener) and ion-pair chromatography due to its strong anionic character and solubility .

Properties

CAS No. |

827622-73-1 |

|---|---|

Molecular Formula |

C16H37NO3S |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

octan-1-amine;octane-1-sulfonic acid |

InChI |

InChI=1S/C8H19N.C8H18O3S/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8-12(9,10)11/h2-9H2,1H3;2-8H2,1H3,(H,9,10,11) |

InChI Key |

IBTPMBGIDCJIMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN.CCCCCCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Octan-1-amine: can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as Raney nickel.

Octane-1-sulfonic acid: can be prepared by sulfonation of octane using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods:

Octan-1-amine: is industrially produced by the catalytic hydrogenation of octanenitrile.

Octane-1-sulfonic acid: is produced by the direct sulfonation of octane with sulfur trioxide in a continuous flow reactor.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octan-1-amine can be oxidized to octanone using oxidizing agents like potassium permanganate.

Reduction: Octane-1-sulfonic acid can be reduced to octane-1-sulfonate using reducing agents like sodium borohydride.

Substitution: Both compounds can undergo nucleophilic substitution reactions. For example, octan-1-amine can react with alkyl halides to form secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation of Octan-1-amine: Octanone.

Reduction of Octane-1-sulfonic acid: Octane-1-sulfonate.

Substitution of Octan-1-amine: Secondary amines.

Scientific Research Applications

Chemistry:

- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology:

- Employed in the preparation of mobile phase buffers for high-performance liquid chromatography (HPLC) analysis of peptides and proteins .

Medicine:

- Investigated for its potential antimicrobial properties against certain bacterial strains.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Octan-1-amine: interacts with cellular membranes, altering their permeability and affecting cellular processes.

Octane-1-sulfonic acid: acts as a surfactant, reducing surface tension and facilitating the interaction between hydrophobic and hydrophilic molecules.

Comparison with Similar Compounds

Comparison with Aliphatic Amines

Key Findings :

- Longer-chain amines (e.g., octadecan-1-amine) exhibit higher hydrophobicity, making them suitable for lubricants, whereas shorter chains like octan-1-amine are optimal for polymer nanocomposites .

- Decan-1-amine, with intermediate chain length, balances solubility and surfactant properties for industrial formulations.

Comparison with Sulfonic Acids and Derivatives

Key Findings :

- Octane-1-sulfonic acid’s sodium salt outperforms shorter-chain analogues (e.g., hexane-1-sulfonic acid) in electroplating due to enhanced micelle stability and surface tension reduction .

- Methanesulfonate derivatives lack the hydrophobic tail required for surfactant applications but are preferred in electrolytes for high ionic conductivity .

Comparison with Carboxylate Surfactants

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.